2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene
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Overview
Description
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole is a complex heterocyclic compound that features a fused ring system combining azirene and azetidine moieties with an indole core. This unique structure imparts distinctive chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents can facilitate the formation of the azirene ring, while subsequent reactions with azetidine derivatives can yield the final compound .
Industrial Production Methods
Industrial production of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Scientific Research Applications
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Azetidine: A four-membered nitrogen-containing ring.
Azirene: A three-membered nitrogen-containing ring.
Uniqueness
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole stands out due to its fused ring system, combining the properties of indole, azetidine, and azirene.
Properties
CAS No. |
106597-10-8 |
---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.172 |
InChI |
InChI=1S/C10H6N2/c1-2-4-7-6(3-1)5-8-9-10(11-9)12(7)8/h1-5,11H |
InChI Key |
UODOZQYOQPMOIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3N2C4=C3N4 |
Synonyms |
1H-Azirino[2,3:3,4]azeto[1,2-a]indole(9CI) |
Origin of Product |
United States |
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